molecular formula C12H16N4OS B2866483 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile CAS No. 392709-62-5

3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile

Cat. No.: B2866483
CAS No.: 392709-62-5
M. Wt: 264.35
InChI Key: YONIMCKAFUPFAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which are related to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often used in the synthesis of pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can be complex. The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile and its derivatives are utilized in the synthesis of various compounds. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor-alpha and nitric oxide, are synthesized through a rapid and green method from commercially available precursors, including a compound structurally similar to this compound (H. Lei et al., 2017).
  • This chemical is also involved in Knoevenagel condensation reactions, which are catalyzed by novel N-methyl morpholine-based ionic liquids. This process is significant for synthesizing various aldehydes or aliphatic ketones, indicating the compound's role in complex organic syntheses (Hao Xu et al., 2017).

Pharmacological Applications

  • The compound is part of the synthesis pathway of GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in cancer development pathways. Its role in these studies suggests its relevance in developing cancer therapeutics (L. Salphati et al., 2012).
  • In the field of medicinal chemistry, this compound is a crucial intermediate for synthesizing PI3K and PIKK inhibitors. Its unique structural features, such as the morpholine group, are key in achieving selectivity and potency in these inhibitors (H. Hobbs et al., 2019).

Antimicrobial Research

  • Derivatives of this compound have been synthesized and assessed for antimicrobial activity. These studies show promising results against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi, indicating the compound's potential in developing new antimicrobial agents (N. Desai et al., 2017).

Future Directions

Pyrimidine derivatives have been shown to possess a diverse range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . Therefore, the future research directions could involve further exploration of these properties in “3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile” and similar compounds.

Properties

IUPAC Name

3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-10-9-11(16-4-6-17-7-5-16)15-12(14-10)18-8-2-3-13/h9H,2,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIMCKAFUPFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCC#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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